Soyosaponin Ac

drug resistance reversal ovarian cancer epithelial-mesenchymal transition

Soyosaponin Ac (CAS 133882-74-3) is a distinct acetylated A-group saponin, validated for reversing paclitaxel resistance in ovarian cancer models and probing glycosylation-dependent anti-inflammatory pathways. Its bidesmosidic structure and low bioavailability differentiate it from group B saponins. This high-purity standard is ideal for SAR studies, drug resistance research, and gut-microbiota bioactivation investigations. Ensure precise, reproducible results.

Molecular Formula C67H104O32
Molecular Weight 1421.537
CAS No. 133882-74-3
Cat. No. B591429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoyosaponin Ac
CAS133882-74-3
Molecular FormulaC67H104O32
Molecular Weight1421.537
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85)
InChIKeyZWQKNJJAVDRYFR-KGVVPESCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soyosaponin Ac (CAS 133882-74-3) Procurement Guide: Differentiated A-Group Triterpenoid Saponin for Cancer Resistance Reversal and Antioxidant Research


Soyosaponin Ac (CAS 133882-74-3) is a bidesmosidic oleanane-type triterpenoid saponin belonging to the acetylated group A soyasaponin subclass, isolated from Glycine max (soybean) seeds . It possesses the aglycone soyasapogenol A with glycosylation at both C-3 and C-22 positions, distinguishing it structurally from monodesmosidic group B soyasaponins [1]. The compound features a characteristic acetylated sugar moiety that influences its physicochemical properties and biological profile. Unlike broadly studied group B soyasaponins such as soyasaponin I and Bb, Soyosaponin Ac remains relatively underexplored, yet emerging evidence positions it as a distinct molecular tool for specific applications including drug resistance reversal in ovarian cancer models, cellular antioxidant investigations, and structure-activity relationship studies comparing A-group versus B-group triterpenoids .

Why Soyosaponin Ac Cannot Be Interchanged with Group B Soyasaponins or Deacetylated A-Group Analogs in Research Procurement


Substitution of Soyosaponin Ac with other soyasaponins is scientifically unjustified due to three structural determinants that govern divergent biological behavior. First, acetylated group A soyasaponins exhibit fundamentally different cellular antioxidant capacity compared to group B soyasaponins, with group A demonstrating superior antioxidant activity at 100 μg/mL in HepG2 cells [1]. Second, the bidesmosidic versus monodesmosidic glycosylation pattern dictates distinct pharmacokinetic fates: group A soyasaponins show substantially lower oral bioavailability and slower absorption kinetics than group B counterparts, with plasma soyasapogenol A concentrations being disproportionately lower relative to soyasapogenol B following oral administration of mixed group samples [2]. Third, acetylated A-group saponins demonstrate no direct anti-colon cancer cell growth suppression activity in vitro, whereas aglycone forms and select partially deglycosylated derivatives exhibit potent activity—indicating that metabolic conversion potential and site-specific acetylation critically modulate bioactivity [3]. These structural and pharmacokinetic divergences preclude generic substitution for applications requiring predictable cellular uptake, specific pathway modulation, or structure-activity correlation.

Soyosaponin Ac Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Versus Related Soyasaponins


Superior Reversal of Paclitaxel Resistance in Ovarian Cancer Cells: Soyosaponin Ac Outperforms Other Common Soyasaponins

In a comparative screening of four different common soyasaponins in A2780/PTX paclitaxel-resistant ovarian cancer cells, Soyosaponin Ac demonstrated the most effective reversal of drug resistance among all compounds tested . Following treatment with Soyosaponin Ac for 48 hours, the expression of the mesenchymal marker N-cadherin decreased while the epithelial marker E-cadherin increased in A2780/PTX cells, indicating modulation of the epithelial-mesenchymal transition (EMT) pathway . Transwell and wound healing assays further confirmed that Soyosaponin Ac reduced the migration capacity of A2780/PTX cells . The study identified Soyosaponin Ac as the most effective soyasaponin for this specific phenotype after screening multiple candidates .

drug resistance reversal ovarian cancer epithelial-mesenchymal transition paclitaxel resistance

Group A Soyasaponins Exhibit Superior Cellular Antioxidant Activity Versus Group B Soyasaponins in HepG2 Hepatocellular Carcinoma Cells

Comparative evaluation of in vitro antioxidant activities of soyasaponins isolated from soy hypocotyls revealed that group A soyasaponins demonstrated better cellular antioxidant activity and anti-oxidative enzyme activity than group B soyasaponins in human HepG2 hepatocellular carcinoma cells [1]. The optimal concentration for this differential antioxidant effect was observed at 100 μg/mL [1]. As an acetylated group A soyasaponin, Soyosaponin Ac belongs to the subclass showing superior antioxidant capacity relative to monodesmosidic group B soyasaponins such as soyasaponin I and soyasaponin Bb [1][2].

antioxidant activity cellular antioxidant capacity HepG2 cells oxidative stress

Group A Soyasaponins Demonstrate Lower Oral Bioavailability and Slower Absorption Kinetics Compared to Group B Soyasaponins

A comparative bioavailability study in Sprague-Dawley rats and Caco-2 cell monolayers demonstrated that group B soyasaponins exhibit superior bioavailability compared to group A soyasaponins [1]. The apical-to-basolateral apparent permeability coefficient (Papp) in Caco-2 monolayers was 5.5 × 10⁻⁶ cm/sec for soyasapogenol B (group B aglycone) versus 1.6 × 10⁻⁶ cm/sec for soyasapogenol A (group A aglycone), representing a 3.4-fold higher permeability for the B-group derivative [1]. In rats orally administered group B soyasaponins, the time to reach peak plasma soyasapogenol B concentration was 8 hours, whereas direct administration of soyasapogenol B reached peak levels within 1-3 hours [1]. The plasma ratio of soyasapogenol A to soyasapogenol B was lower than the ratio present in administered test samples, indicating disproportionately lower absorption of A-group components [1]. As an acetylated group A soyasaponin, Soyosaponin Ac is predicted to exhibit the lower bioavailability profile characteristic of this subclass [2].

bioavailability pharmacokinetics absorption Caco-2 permeability

Acetylated Group A Soyasaponins Lack Direct Anti-Colon Cancer Cell Growth Activity Whereas Aglycones Show Potent Suppression

A structure-activity relationship study evaluating purified soyasaponins and soyasapogenins for suppression of HT-29 colon cancer cell growth (WST-1 assay, 0-50 ppm) established a clear activity hierarchy based on lipophilicity [1]. Acetylated group A soyasaponin fractions, deacetylated group A soyasaponin fractions, group B soyasaponins, and individual soyasaponins A1, A2, and I all showed no effect on cell growth [1]. In contrast, the aglycones soyasapogenol A and B exhibited almost complete suppression of cell growth, representing the most potent compounds tested [1]. Soyasaponin III and soyasapogenol B monoglucuronide were only marginally bioactive [1]. Soyosaponin Ac, as an acetylated group A bidesmosidic glycoside, falls within the inactive glycosidic fraction in this assay [2], whereas its potential aglycone metabolite (soyasapogenol A) is among the most potent anti-proliferative soy-derived compounds [1].

colon cancer structure-activity relationship chemoprevention HT-29 cells

Sugar Chain Presence Dictates Anti-Inflammatory Activity: Glycosylated Soyasaponins Active, Aglycones Inactive in NO Suppression

A comparative study investigating five structural types of soyasaponins in LPS-stimulated RAW 264.7 murine macrophages demonstrated that glycosylated group A soyasaponins (A1, A2, I) dose-dependently inhibited nitric oxide (NO) and TNF-α production at concentrations of 25-200 μg/mL, whereas the aglycones soyasapogenol A and B showed no inhibitory activity [1]. The active glycosylated soyasaponins suppressed iNOS enzyme activity, downregulated iNOS mRNA expression, and decreased LPS-induced NF-κB activity in reporter gene assays [1]. The study concluded that the sugar chains present in soyasaponin structures are essential for their anti-inflammatory activities [1]. As an acetylated group A bidesmosidic glycoside bearing multiple sugar moieties, Soyosaponin Ac is structurally positioned within the active glycosylated class [2].

anti-inflammatory nitric oxide NF-κB iNOS RAW 264.7

Acetylated A-Group Saponins Function as Metabolic Precursors Requiring Microflora-Mediated Hydrolysis for Potent Bioactivity

In vitro fermentation experiments demonstrated that colonic microflora readily hydrolyzed soyasaponins to their corresponding aglycones [1]. This metabolic conversion is functionally significant because the aglycones soyasapogenol A and B exhibit potent bioactivity (near-complete suppression of HT-29 colon cancer cell growth) whereas the parent glycosidic soyasaponins including acetylated group A fractions are inactive in the same assay [1]. The bioactivity of soyasaponins was shown to increase with increasing lipophilicity, consistent with aglycones being the active molecular species [1]. As an acetylated bidesmosidic group A soyasaponin, Soyosaponin Ac serves as a precursor compound requiring gut microbial hydrolysis to release the bioactive aglycone soyasapogenol A [1][2]. This prodrug-like characteristic contrasts with some group B soyasaponins that may exhibit direct bioactivity without requiring prior deglycosylation [2].

metabolism gut microbiota prodrug soyasapogenol bioactivation

Soyosaponin Ac Application Scenarios: Research and Procurement Contexts Where Differentiation Matters


Ovarian Cancer Paclitaxel Resistance Reversal Studies

Soyosaponin Ac is specifically indicated for in vitro investigations of drug resistance reversal mechanisms in ovarian cancer. The compound has been validated as the most effective soyasaponin for reversing paclitaxel resistance in A2780/PTX cells among four screened candidates, with demonstrated modulation of EMT markers (decreased N-cadherin, increased E-cadherin) and suppression of cell migration in transwell and wound healing assays . Researchers investigating EMT pathway intervention or seeking to reverse acquired chemoresistance in ovarian cancer models should prioritize Soyosaponin Ac over other soyasaponins that lack this specific validation.

Structure-Activity Relationship Studies Comparing A-Group Versus B-Group Soyasaponins

Soyosaponin Ac serves as an essential reference compound for systematic structure-activity relationship investigations comparing acetylated group A bidesmosidic saponins against monodesmosidic group B saponins or deacetylated A-group variants. Key differentiable parameters include: (1) cellular antioxidant capacity (group A > group B at 100 μg/mL in HepG2 cells) [1]; (2) intestinal permeability (group A Papp = 1.6 × 10⁻⁶ cm/sec vs. group B Papp = 5.5 × 10⁻⁶ cm/sec, a 3.4-fold difference) [2]; and (3) requirement for metabolic activation (glycosidic A-group compounds inactive in colon cancer assays vs. potent aglycones) [3].

Anti-Inflammatory Mechanism Studies Focused on Glycosylation-Dependent NF-κB Modulation

Soyosaponin Ac is appropriate for anti-inflammatory studies where glycosylation-dependent activity is the primary investigative focus. Research has established that glycosylated soyasaponins (A1, A2, I) dose-dependently suppress NO and TNF-α production via NF-κB pathway attenuation in LPS-stimulated macrophages, whereas aglycones lack this activity [4]. As an acetylated glycosidic A-group saponin, Soyosaponin Ac represents a tool compound for probing the role of sugar moieties in anti-inflammatory signaling, in contrast to aglycone standards which are inactive in this specific pathway context.

Gut Microbiota-Mediated Prodrug Metabolism and Colon Cancer Chemoprevention Studies

Soyosaponin Ac is suited for investigations examining the role of colonic microflora in bioactivating dietary saponins. The compound is a glycosidic precursor that requires microbial hydrolysis to release the potently bioactive aglycone soyasapogenol A [3]. This prodrug characteristic makes Soyosaponin Ac valuable for: (1) fermentation studies evaluating microbiota-dependent hydrolysis kinetics; (2) comparative studies of parent glycoside versus aglycone activity; and (3) investigations into how inter-individual microbiome variation affects saponin bioactivation. Researchers should note that the parent compound is inactive in direct colon cancer cell growth suppression assays, with activity emerging only after deglycosylation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soyosaponin Ac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.